molecular formula C20H30N2O4 B12483336 2-(hydroxymethyl)-2-{[2-hydroxy-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amino}propane-1,3-diol

2-(hydroxymethyl)-2-{[2-hydroxy-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amino}propane-1,3-diol

Cat. No.: B12483336
M. Wt: 362.5 g/mol
InChI Key: ISDPNULXLTZFPD-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-2-{[2-hydroxy-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amino}propane-1,3-diol is a complex organic compound that features a carbazole moiety Carbazoles are known for their diverse biological activities and applications in organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-2-{[2-hydroxy-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amino}propane-1,3-diol likely involves multiple steps, including the formation of the carbazole ring and subsequent functionalization. Typical synthetic routes may include:

    Formation of the Carbazole Ring: This can be achieved through cyclization reactions involving aniline derivatives.

    Functionalization: Introduction of hydroxyl and amino groups through reactions such as nucleophilic substitution or reduction.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity. This could involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the carbazole ring to tetrahydrocarbazole.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could produce fully saturated carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, carbazole derivatives are known for their antimicrobial and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

Industry

Industrially, carbazole derivatives are used in organic electronics, such as OLEDs (organic light-emitting diodes). This compound could have similar applications.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in biological systems, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound, known for its biological and electronic applications.

    Tetrahydrocarbazole: A reduced form of carbazole with different chemical properties.

    Hydroxymethylcarbazole: A derivative with a hydroxymethyl group, similar to the compound .

Uniqueness

The uniqueness of 2-(hydroxymethyl)-2-{[2-hydroxy-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amino}propane-1,3-diol lies in its specific functional groups and their arrangement, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

2-(hydroxymethyl)-2-[[2-hydroxy-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propyl]amino]propane-1,3-diol

InChI

InChI=1S/C20H30N2O4/c1-14-6-7-19-17(8-14)16-4-2-3-5-18(16)22(19)10-15(26)9-21-20(11-23,12-24)13-25/h6-8,15,21,23-26H,2-5,9-13H2,1H3

InChI Key

ISDPNULXLTZFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC(CO)(CO)CO)O

Origin of Product

United States

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